5-Isopropyl-5-methylimidazolidine-2,4-dione
Overview
Description
5-Isopropyl-5-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is also known by its IUPAC name, 5-isopropyl-5-methyl-2,4-imidazolidinedione . This compound is characterized by its imidazolidine ring structure, which is a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-5-methylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of N-isopropyl-N-methylurea with glyoxal in the presence of a base . The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-Isopropyl-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isopropyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methylimidazolidine-2,4-dione: Lacks the isopropyl group, which may affect its reactivity and biological activity.
5-Isopropylimidazolidine-2,4-dione: Lacks the methyl group, which may influence its chemical properties and applications.
Uniqueness
5-Isopropyl-5-methylimidazolidine-2,4-dione is unique due to the presence of both isopropyl and methyl groups on the imidazolidine ring.
Properties
IUPAC Name |
5-methyl-5-propan-2-ylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)7(3)5(10)8-6(11)9-7/h4H,1-3H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKQVZVFJQFLPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231541 | |
Record name | 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-35-6 | |
Record name | 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5455-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydantoin, 5-isopropyl-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC23279 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ISOPROPYL-5-METHYLHYDANTOIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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